N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
This compound is a pyrazoline derivative featuring a 3-fluorophenyl group, a phenylsulfonyl moiety, and an ethanesulfonamide side chain. Its molecular formula is C₂₄H₂₁FN₃O₄S₂, with an average molecular weight of 522.06 g/mol. The 3-fluorophenyl substituent introduces electron-withdrawing effects, while the phenylsulfonyl group enhances stability and modulates solubility. The ethanesulfonamide chain may contribute to hydrogen-bonding interactions, influencing target binding affinity .
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-13-11-17(12-14-20)22-16-23(18-7-6-8-19(24)15-18)27(25-22)33(30,31)21-9-4-3-5-10-21/h3-15,23,26H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXSBIMBZBHHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring, a fluorophenyl group, and a phenylsulfonamide moiety. Its molecular formula is , which indicates its potential for diverse interactions in biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with an appropriate diketone.
- Substitution Reactions : Introduction of acetyl and fluorophenyl groups.
- Coupling : Final coupling with phenylsulfonamide using reagents like EDCI in the presence of a base.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
1. Inhibition of Enzymatic Activity
This compound has been shown to inhibit certain enzymes involved in cancer progression. For instance, it may target bromodomain-containing proteins (BRD), which play critical roles in gene regulation and are implicated in various cancers.
2. Anticancer Properties
Studies have indicated that compounds similar to this compound exhibit significant anticancer effects. For example, bromodomain inhibitors have demonstrated efficacy against neuroblastoma and pancreatic cancer cells by inducing apoptosis and inhibiting proliferation .
Case Studies
Several studies have explored the biological activity of related compounds:
Case Study 1: Neuroblastoma Treatment
A study investigated the effects of bromodomain inhibitors on neuroblastoma cells, revealing that these compounds could synergistically enhance cytotoxicity when combined with other agents like nanaomycin. The combination treatment led to over 80% reduction in cell viability .
Case Study 2: Inhibition of Tumor Growth
Research on BRD4 inhibitors has shown that they can significantly inhibit tumor growth in xenograft models. These findings suggest that this compound may possess similar properties .
Biological Activity Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Electronic Differences
Fluorine Position :
- The target compound’s 3-fluorophenyl group creates a meta-substitution pattern, which may influence binding pocket interactions compared to 2-fluorophenyl (Analog 1) and 4-fluorophenyl (Analog 2). The 3-F position balances electronic effects without extreme steric bulk .
- 4-Fluorophenyl (Analog 2) could enhance π-π stacking due to symmetrical substitution but may reduce solubility .
Sulfonyl Groups: Phenylsulfonyl (target compound) offers greater hydrophobicity and stability than methylsulfonyl (Analog 3). However, methylsulfonyl groups may improve aqueous solubility .
Side Chains :
- Ethanesulfonamide (target compound) has a longer alkyl chain than methanesulfonamide (Analog 3), possibly enhancing hydrogen-bonding capacity with target proteins.
- Carbothioamide (Analog 2) provides a thioamide group, which can coordinate metal ions or form disulfide bonds, useful in enzyme inhibition .
Crystallographic and Computational Insights
- Analog 2’s crystal structure (R factor = 0.056) reveals a planar pyrazoline ring with a dihedral angle of 85.2° between the triazolyl and fluorophenyl groups, suggesting conformational rigidity . The target compound’s structure, if solved using SHELX programs , may show similar planarity but distinct torsion angles due to substituent differences.
- Computational studies on Analog 3 predict stronger electrostatic interactions with basic residues (e.g., lysine) due to its dimethylamino group, whereas the target compound’s 3-fluorophenyl group may favor hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
